1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride
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Overview
Description
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a methanesulfonyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Methanesulfonylation: The piperidine derivative undergoes methanesulfonylation, where a methanesulfonyl group is introduced to the piperidine ring. This step often involves the use of methanesulfonyl chloride and a base such as triethylamine.
Amination: The methanesulfonylated piperidine is then subjected to amination, where an amine group is introduced. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles like thiols or amines.
Scientific Research Applications
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways. The piperidine ring can also interact with receptors in the nervous system, potentially influencing neurotransmission .
Comparison with Similar Compounds
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(Methylsulfonyl)-3-piperidinyl]methanamine hydrochloride: This compound has a similar structure but may differ in its biological activity and chemical reactivity.
2-(Ethylsulfonyl)ethanamine hydrochloride: This compound features an ethylsulfonyl group instead of a methanesulfonyl group, which can lead to differences in its chemical properties and applications.
3-[(Methylsulfonyl)methyl]piperidine hydrochloride: This compound has a different substitution pattern on the piperidine ring, which can affect its reactivity and biological activity.
Properties
CAS No. |
2751602-84-1 |
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Molecular Formula |
C7H17ClN2O2S |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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